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Quercetagetin 7-glucoside

Cat. No.: B8239222
M. Wt: 480.4 g/mol
InChI Key: IDTDRZPBDLMCLB-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Glycoside Research

Quercetagetin (B192229) 7-glucoside belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Specifically, it is a flavonol, a subclass of flavonoids characterized by a 3-hydroxy-4-keto-pyrone backbone. The structure of Quercetagetin 7-glucoside consists of the aglycone quercetagetin, which is a hexahydroxyflavonol, attached to a glucose molecule at the 7-position hydroxyl group via a glycosidic bond. np-mrd.org This glycosylation significantly influences the compound's solubility and bioavailability compared to its aglycone counterpart. pan.olsztyn.pl

Flavonoid glycosides are a major area of research due to their widespread presence in the human diet and their diverse biological activities. pan.olsztyn.plmdpi.com The position of the glycosidic linkage is a key determinant of a flavonoid's properties. In the case of this compound, the 7-O-glucosylation is a crucial step in the biosynthesis of more complex flavonoid disaccharides in some plants, such as citrus species. nih.gov Research into flavonoid glycosides often involves their isolation from plant sources, structural elucidation using techniques like NMR and mass spectrometry, and investigation of their biological effects. researchgate.netresearchgate.net

Significance as a Phytochemical Compound in Scientific Inquiry

The scientific interest in this compound stems from its presence in various medicinal and dietary plants and its demonstrated biological activities in preclinical studies. biosynth.com It has been isolated from a variety of plant species, including those from the Asteraceae family, such as Marigold (Tagetes erecta), and has been identified in various parts of the plants, including flowers. biosynth.commedchemexpress.comcymitquimica.com

A significant body of research has focused on the anti-inflammatory properties of this compound. medchemexpress.comchemfaces.com Studies have shown that it can inhibit the release of pro-inflammatory mediators. chemfaces.com Specifically, it has been reported to be a potent inhibitor of β-glucuronidase and lysozyme (B549824) release and to significantly inhibit the release of arachidonic acid from membranes. chemfaces.com This inhibition of arachidonic acid metabolism is a key mechanism underlying its anti-inflammatory effects. nih.gov Furthermore, its antioxidant properties have been noted, with the ability to scavenge free radicals. biosynth.com These activities are being explored for their potential in pharmacological and nutraceutical applications. biosynth.com

Historical Perspective of this compound Investigation

The investigation of this compound, also known as Quercetagitrin, dates back to at least 1941, when it was isolated from the flowers of the African Marigold (Tagetes erecta). medchemexpress.comchemicalbook.comias.ac.in Early research focused on the isolation and determination of its chemical structure. ias.ac.in It was identified as a monoglucoside of quercetagetin, meaning it yields one molecule of glucose and one molecule of quercetagetin upon hydrolysis. ias.ac.in

Initial studies established that the glucose unit was not attached at the 3-position, a common site for glycosylation in other flavonoids. ias.ac.in This was deduced from its reaction with lead acetate (B1210297) and its resistance to easy acid hydrolysis. ias.ac.in Complete methylation followed by hydrolysis yielded a pentamethyl ether of quercetagetin, further confirming the structure. ias.ac.in Over the years, advancements in analytical techniques have allowed for more detailed structural confirmation and have facilitated the identification of this compound in a wider range of plant species. np-mrd.org More recent research has shifted towards characterizing its biological activities, particularly its anti-inflammatory and antioxidant effects, and understanding its metabolic pathways in plants. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B8239222 Quercetagetin 7-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDRZPBDLMCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetagitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

548-75-4
Record name Quercetagitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 238 °C
Record name Quercetagitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Botanical Sourcing for Research Purposes

Distribution in Plant Families, Emphasizing Asteraceae

Quercetagetin (B192229) 7-glucoside and its derivatives are distributed across various plant families. However, they are particularly characteristic of the Asteraceae (sunflower) family. researchgate.netnih.gov The Asteraceae family is one of the largest families of flowering plants, known for synthesizing a wide variety of bioactive compounds, including a rich and complex landscape of flavonoids. nih.gov Flavonoids like quercetagetin glycosides are considered important chemotaxonomic markers within this family, helping to classify and understand the relationships between different genera and species. researchgate.netresearchgate.net The presence of these compounds is a notable feature of the family's phytochemical profile. nih.gov

Specific Botanical Sources of Isolation

Researchers have isolated Quercetagetin 7-glucoside from several specific plant species for phytochemical analysis and biological investigation.

The flowers of the African Marigold, Tagetes erecta, are a principal and well-documented source for the isolation of this compound. ias.ac.in The compound, historically referred to as Quercetagitrin, was first isolated from this plant. ias.ac.in Phytochemical analyses of T. erecta flower extracts consistently identify various polyphenolic compounds, with quercetagetin glycosides being especially prominent. mdpi.com Studies have confirmed its presence and quantified it, establishing the African Marigold as a key resource for obtaining this specific flavonoid for research purposes.

Another species within the same genus, Tagetes maxima, has been investigated for its flavonoid content. Research on this plant has led to the isolation of several acylated quercetagetin glycosides. researchgate.net These are derivatives of this compound where an acyl group (such as caffeoyl, p-coumaroyl, or galloyl) is attached to the glucose molecule. researchgate.net The presence of these closely related compounds underscores the importance of the Tagetes genus as a rich source of quercetagetin derivatives.

Dianthus superbus, a perennial plant in the Caryophyllaceae family, is used in traditional Chinese medicine. researchgate.net Scientific investigations into its bioactive components have identified quercetin (B1663063) glycosides, including quercetin-7-O-glucoside, as active constituents. This compound has been a subject of research for its potential role in the plant's therapeutic effects, particularly in studies related to its anti-influenza activity. researchgate.net

This compound and its derivatives have also been identified in other plant species from diverse families:

Erythrina melanacantha : This species, belonging to the Leguminosae family, has been cited as a source from which Quercetagitrin (this compound) can be isolated.

Ageratina grandifolia : Fractionation of extracts from the aerial parts of this Asteraceae family member yielded an acylated derivative, specifically quercetagetin-7-O-(6-O-caffeoyl-β-d-glucopyranoside). acs.orgtandfonline.com

Trigonella foenum-graecum (Fenugreek) : While the seeds and leaves of fenugreek are rich in flavonoids, detailed analyses have identified various quercetin glycosides, such as Quercetin-3-O-diglucoside-7-O-glucoside. tandfonline.comnih.govmdpi.comcaldic.com Current research primarily documents quercetin derivatives rather than quercetagetin derivatives in this plant.

Ecological and Phytochemical Context of Accumulation

Plants synthesize flavonoids like this compound as secondary metabolites that mediate interactions with their environment. These compounds are not essential for primary metabolism but play crucial roles in plant survival and adaptation.

The accumulation of these flavonoids is often a response to environmental stresses. They are known to provide protection against UV radiation and to exhibit strong antioxidant properties, scavenging harmful free radicals that can cause cellular damage. nih.gov

In the context of plant-animal interactions, flavonoids contribute to defense against herbivores by acting as feeding deterrents. researchgate.net They can also play a role in attracting pollinators and seed dispersers by contributing to the color of flowers and fruits. The synthesis of specific compounds like this compound is part of a complex phytochemical strategy that enhances the plant's resilience and reproductive success.

Advanced Isolation and Purification Methodologies

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used to systematically separate and identify biologically active compounds from natural sources mdpi.com. This approach links chemical separation with pharmacological or biological screening, ensuring that the purification process is focused on isolating the compounds responsible for a specific activity, such as antioxidant or anti-inflammatory effects frontiersin.orgscilit.com.

The process begins with a crude extract from a plant source known to contain Quercetagetin (B192229) 7-glucoside. This extract is subjected to a relevant biological assay semanticscholar.org. If the crude extract shows significant activity, it is then separated into simpler fractions using chromatographic techniques nih.gov. These fractions are individually tested again, and the most active fraction is selected for further separation semanticscholar.orgtsijournals.com. This iterative process of separation and bioassay is repeated until a pure, active compound is isolated mdpi.com.

For instance, if the target activity is antioxidant capacity, a DPPH radical scavenging assay might be employed at each stage scilit.comtandfonline.com. Fractions are separated based on polarity using techniques like column chromatography. The fractions demonstrating the highest antioxidant activity would be prioritized for further purification, leading efficiently to the isolation of target compounds like Quercetagetin 7-glucoside mdpi.com. This method is highly effective for discovering and isolating specific bioactive natural products from complex plant extracts nih.gov.

Solvent Extraction Techniques for Initial Isolation

The initial step in isolating this compound from plant material is solvent extraction. The choice of solvent is critical and is based on the polarity of the target compound. As a glycoside, this compound is a relatively polar molecule, making it soluble in polar solvents researchgate.net.

Commonly used solvents for the extraction of flavonoid glycosides include methanol (B129727), ethanol, acetone, and water, or mixtures thereof scielo.brnih.gov. Studies on Tagetes patula have shown that the efficiency of flavonoid extraction is highly dependent on the polarity of the solvent system used scielo.brresearchgate.net. For instance, a mixture of an organic solvent with water often increases the extraction yield of phenolic compounds compared to using a pure solvent alone scielo.br.

The extraction process typically involves macerating the dried and powdered plant material in the chosen solvent. To enhance extraction efficiency, advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed. These methods can reduce extraction time and decrease the amount of solvent needed nih.gov. After extraction, the resulting solution is filtered and concentrated under reduced pressure to yield a crude extract rich in flavonoids, which then proceeds to the fractionation and purification stages nih.gov.

Table 1: Solvents Commonly Used for Flavonoid Glycoside Extraction
SolventPolarity IndexTypical Use
Water10.2Used in mixtures to extract highly polar glycosides
Methanol5.1Effective for a broad range of flavonoids and their glycosides
Ethanol4.3A common, less toxic alternative to methanol for flavonoid extraction
Acetone4.3Often used in aqueous mixtures to extract a wide range of phenolics
Ethyl Acetate (B1210297)4.4Used for fractionating crude extracts to separate moderately polar compounds

Chromatographic Separation Protocols

Chromatography is the cornerstone of purification for natural products. Following initial extraction, various chromatographic techniques are employed to separate this compound from other compounds in the extract.

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the identification and quantification of this compound. Reversed-phase HPLC is the most common method used for separating flavonoids medigraphic.comimpactfactor.org.

In a typical application for analyzing this compound in marigold petals, a C18 column is used nih.gov. The separation is achieved using a gradient elution system with a mobile phase consisting of two solvents: an aqueous solution with an acid modifier like formic acid (Solvent A) and an organic solvent like acetonitrile, also with formic acid (Solvent B) nih.gov. The gradient program gradually increases the proportion of the organic solvent, allowing for the separation of compounds based on their hydrophobicity. This compound can be detected using a Diode Array Detector (DAD) or UV detector, typically at a wavelength around 360 nm nih.govnih.gov. In one study, Quercetagetin 7-O-glucoside (Q7G) was identified with a retention time of 10.1 minutes under specific gradient conditions nih.gov.

Table 2: Example HPLC Parameters for Analysis of Quercetagetin Derivatives
ParameterCondition
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% formic acid nih.gov
Mobile Phase BAcetonitrile with 0.1% formic acid nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 360 nm nih.gov
Injection Volume20 µL nih.gov

Once analytical HPLC conditions have been established, the method can be scaled up to semi-preparative or preparative HPLC for the purpose of isolating larger quantities of the pure compound nih.gov. This enrichment is necessary for obtaining sufficient material for structural elucidation and biological activity studies.

Semi-preparative HPLC utilizes columns with a larger internal diameter and particle size compared to analytical columns. This allows for the injection of a greater sample volume nih.gov. The flow rate is also increased proportionally. The fractions corresponding to the peak of this compound, as determined by the analytical method, are collected as they elute from the column nih.gov. The collected fractions are then combined and the solvent is evaporated, yielding the purified compound. This technique is highly effective for the final purification step, providing high-purity isolates nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry globalscienceresearchjournals.org. It is invaluable for the unambiguous identification of compounds in complex mixtures.

After separation by the LC system, the eluent is introduced into the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) is typically used, often in negative ion mode rsc.org. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular weight nih.gov.

Further structural information is obtained through tandem mass spectrometry (LC-MS/MS). In this technique, the molecular ion is fragmented, and the resulting fragment ions are analyzed. For this compound, a characteristic fragmentation pattern would be the loss of the glucose moiety (a mass loss of 162 Da), yielding a fragment ion corresponding to the quercetagetin aglycone ekb.eg. This fragmentation data provides definitive structural confirmation ucdavis.eduresearchgate.net.

Purity Assessment and Quality Control in Research Samples

Ensuring the purity and identity of an isolated compound is a critical final step. For research samples of this compound, quality control involves a combination of chromatographic and spectroscopic methods.

The purity of the isolated compound is typically determined by analytical HPLC sigmaaldrich.com. A high-purity sample should show a single, sharp peak with no significant impurities when analyzed using the optimized HPLC method sigmaaldrich.com. Purity is often expressed as a percentage, calculated from the relative peak area in the chromatogram. Commercial analytical standards often have a purity of ≥98% as determined by HPLC sigmaaldrich.comsigmaaldrich.com.

In addition to HPLC, spectroscopic techniques are used to confirm the structure of the isolated compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure, confirming the arrangement of atoms and the point of glycosylation. The identity of the compound is definitively established by comparing its spectroscopic data with published values or with data from a certified reference standard extrasynthese.comextrasynthese.com.

Comprehensive Structural Elucidation Techniques

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for the initial identification and characterization of flavonoids, providing valuable information about their chromophoric system, which is directly related to their substitution pattern.

The UV-Vis spectrum of flavonoids typically exhibits two main absorption bands, designated as Band I and Band II. Band I, appearing in the 320–385 nm range, is associated with the cinnamoyl system (B-ring and the three-carbon bridge), while Band II, observed between 250–285 nm, corresponds to the benzoyl system (A-ring). The precise positions (λmax) and relative intensities of these bands are highly characteristic of the flavonoid's class and the nature and position of its substituents.

For Quercetagetin (B192229) 7-glucoside, the key structural feature distinguishing it from the more common quercetin (B1663063) glycosides is the presence of an additional hydroxyl group at the C-6 position of the A-ring. This substitution significantly influences the UV spectrum. The introduction of 6-oxygenation in the quercetin-7-O-glucoside structure to form quercetagetin-7-O-glucoside results in distinct spectral shifts. Specifically, a hypsochromic shift (a shift to a shorter wavelength) is observed for Band I, while Band II undergoes a noticeable bathochromic shift (a shift to a longer wavelength). Furthermore, a sub-band, often referred to as Band IIa, shows an increase in intensity uc.pt.

While specific spectral data for Quercetagetin 7-glucoside can vary slightly depending on the solvent, analysis of its aglycone, quercetagetin, shows characteristic UV maxima at approximately 260 nm and 360 nm nih.gov. For comparison, the closely related Quercetin 7-O-glucoside, which lacks the 6-hydroxyl group, displays absorption maxima around 255 nm and 371 nm researchgate.net. The shift in these maxima upon 6-hydroxylation provides a diagnostic tool for identifying the quercetagetin skeleton.

Table 1: Comparative UV Absorption Maxima (λmax) of this compound and Related Flavonoids

CompoundBand II (λmax, nm)Band I (λmax, nm)Key Structural Difference from this compound
This compound Bathochromic shift relative to Quercetin 7-glucoside uc.ptHypsochromic shift relative to Quercetin 7-glucoside uc.ptN/A
Quercetagetin (aglycone) ~260 nih.gov~360 nih.govLacks glucose at C-7
Quercetin 7-O-glucoside ~255 researchgate.net~371 researchgate.netLacks hydroxyl group at C-6

In modern phytochemical analysis, High-Performance Liquid Chromatography (HPLC) is often coupled with a Diode Array Detector (DAD). This setup allows for the acquisition of full UV-Vis spectra for each component as it elutes from the HPLC column. The resulting data is a three-dimensional plot of absorbance versus time and wavelength, which provides a comprehensive spectroscopic profile of a sample.

When analyzing plant extracts, such as those from Tagetes species known to contain quercetagetin derivatives, HPLC-DAD is invaluable frontiersin.orgnih.gov. A peak in the chromatogram corresponding to this compound can be identified by its characteristic retention time and, crucially, by its online UV spectrum. The DAD allows for the extraction of the spectrum for that specific peak, which can then be compared to known data or spectral libraries.

The DAD plot for a peak of this compound would display the characteristic Band I and Band II absorption maxima discussed previously. This allows for its differentiation from other co-eluting flavonoids. For instance, its spectrum can be clearly distinguished from that of quercetin or kaempferol (B1673270) glycosides based on the specific λmax values and the shape of the spectral curve, particularly the shifts induced by the 6-hydroxyl group uc.ptfrontiersin.org. This technique provides both separation and in-line spectroscopic identification, making it a cornerstone of flavonoid analysis nih.govoup.com.

Computational Chemistry for Structural Validation (e.g., DFT-calculated chemical shifts)

While spectroscopic methods like UV-Vis and NMR provide essential experimental data, computational chemistry offers a powerful complementary approach for structural validation. Density Functional Theory (DFT) has become a standard tool for predicting various molecular properties, including the Nuclear Magnetic Resonance (NMR) chemical shifts of complex natural products like flavonoids nih.govrsc.org.

The process involves using quantum chemical calculations to predict the 1H and 13C NMR chemical shifts for a proposed structure. These computationally derived shifts are then compared with experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides powerful evidence for the correctness of the proposed structure nih.govmdpi.com.

For a molecule like this compound, the first step is to perform a conformational analysis to identify the lowest energy (most stable) three-dimensional structures of the molecule. The NMR shielding constants for these stable conformers are then calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in computational chemistry software rsc.orgruc.dk. The choice of the DFT functional (e.g., B3LYP) and basis set is critical for achieving high accuracy nih.govmdpi.com. The effects of the solvent (in which the experimental NMR data was acquired) are often included in the calculation using a model like the Polarizable Continuum Model (PCM) to improve the accuracy of the prediction nih.gov.

Mechanistic Investigations of Biological Activities Preclinical Studies

Antioxidant Action Mechanisms

Quercetagetin (B192229) 7-glucoside, a flavonoid glycoside, demonstrates notable antioxidant activity through a variety of mechanisms. These mechanisms are fundamentally linked to its chemical structure, which enables it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage. The antioxidant properties are primarily attributed to its ability to donate hydrogen atoms, chelate metal ions, and modulate intracellular signaling pathways related to oxidative stress. Preclinical investigations have begun to elucidate these specific pathways and actions.

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. Quercetagetin 7-glucoside has been evaluated for its efficacy against several key radicals.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical: In studies evaluating the antioxidant potential of flavonoids from Tagetes minuta, Quercetagetin 7-O-β-D-glucopyranoside demonstrated potent DPPH radical scavenging activity, with a reported IC₅₀ value of 3.92 µg/mL researchgate.net. This activity is significant as the DPPH assay is a standard and widely used method for assessing the ability of compounds to act as free-radical scavengers or hydrogen donors.

Superoxide Anion (O₂⁻•): The same compound, Quercetagetin 7-O-β-D-glucopyranoside, also showed a high percentage of inhibition against the superoxide anion, registering at 82.85% researchgate.net. The superoxide radical is a biologically important ROS, and its dismutation is a critical step in cellular antioxidant defense. The ability to scavenge this radical directly is a key protective mechanism.

Hydroxyl Radical (•OH): While direct studies on this compound are limited, its aglycone, Quercetagetin, and the parent compound, quercetin (B1663063), are known to be effective scavengers of the highly reactive hydroxyl radical nih.gov. This capability is crucial, as the hydroxyl radical can indiscriminately damage virtually all types of macromolecules.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical: The ABTS assay is another common method to measure antioxidant capacity. Flavonoids structurally similar to Quercetagetin have demonstrated strong scavenging activity against the ABTS radical cation nih.gov.

Table 1: Radical Scavenging Activity of this compound

RadicalActivity MeasurementSource
DPPH•IC₅₀: 3.92 µg/mL researchgate.net
Superoxide Anion (O₂⁻•)82.85% inhibition researchgate.net

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive oxygen species like the hydroxyl radical via the Fenton reaction. Flavonoids can act as secondary antioxidants by chelating these metal ions, rendering them inactive.

The structural features of the Quercetagetin aglycone are well-suited for metal ion chelation. Key sites for complex formation include:

The 5-hydroxyl and 4-carbonyl groups in the A and C rings.

The 3',4'-dihydroxy (catechol) group in the B-ring.

The 3-hydroxyl and 4-carbonyl group in the C ring.

These configurations allow flavonoids to form stable complexes with metal ions, sequestering them and preventing their participation in redox reactions that generate ROS researchgate.netbiorxiv.org. For instance, quercetin has been shown to form stable complexes with various divalent metal ions, with the stability order often being Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Zn²⁺ nih.gov. By binding to metal ions, Quercetagetin can prevent the initiation of lipid peroxidation and other oxidative damage biorxiv.orgphdfocus.com. The introduction of a carbonyl group at the 3-position can enhance the chelation ability and binding affinity between the flavonoid and metal ions nih.gov.

Beyond direct radical scavenging and metal chelation, this compound is believed to modulate cellular signaling pathways involved in the response to oxidative stress. Much of the understanding in this area comes from extensive research on its parent compound, quercetin.

Quercetin has been shown to inhibit oxidative stress by regulating the balance between oxidants and antioxidants within the cell nih.gov. It can suppress the activity of pro-oxidant enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX), a major source of cellular ROS nih.gov. By reducing the expression of NOX2, quercetin can decrease ROS-induced oxidative stress and inflammation nih.gov. Furthermore, quercetin can inhibit the nuclear translocation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory and pro-oxidant genes nih.govresearchgate.net. These actions help to mitigate the downstream effects of oxidative stress, including inflammation and cellular damage mdpi.com.

Cellular membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to oxidative damage through a process called lipid peroxidation. The protective effects of flavonoids extend to these critical cellular structures.

Studies using liposomes, which are artificial vesicles with a lipid bilayer structure similar to cell membranes, have demonstrated the protective capacity of quercetin. Quercetin can protect phosphatidylcholine liposome (B1194612) membranes from oxidation induced by UV radiation and toxic organometallic compounds pjoes.compjoes.com. This protection is attributed to its ability to scavenge free radicals and potentially its interaction with the membrane bilayer, thereby preventing the propagation of lipid peroxidation chain reactions pjoes.com. Encapsulating quercetin within liposomes has also been shown to improve its stability and efficacy in protecting cells from ROS tandfonline.comresearchgate.net. Given its structural similarity, the Quercetagetin aglycone is expected to confer similar protection to cellular membranes.

Cells possess endogenous antioxidant defense systems that are critical for maintaining redox homeostasis. A key regulator of this system is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Quercetin is a well-documented activator of the Nrf2/ARE signaling pathway benthamdirect.comresearchgate.netelsevierpure.comnih.gov. It is thought to interact directly with Kelch-like ECH-associated protein 1 (Keap1), the cytosolic repressor of Nrf2. This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to move to the nucleus and activate the expression of antioxidant genes benthamdirect.comingentaconnect.comnih.gov. By upregulating this pathway, quercetin enhances the cell's intrinsic ability to counteract oxidative damage researchgate.netnih.gov. This mechanism represents an indirect antioxidant effect, where the compound boosts the cell's own defense machinery rather than neutralizing radicals directly.

Theoretical studies using density functional theory (DFT) provide insight into the specific chemical mechanisms by which flavonoids exert their antioxidant effects. The three primary mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The favorability of this mechanism is related to the O-H bond dissociation enthalpy (BDE).

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to become an anion, which then donates an electron to the radical. This pathway is particularly favored in polar solvents nih.gov.

A theoretical study on quercetin and its glucosides, including quercetin-7-O-glucoside, provides a valuable model for understanding this compound. The study found that in the gas phase, the HAT mechanism is dominant, and the antioxidant capacity follows the order of BDE values: quercetin > quercetin-5-O-glucoside > quercetin-7-O-glucoside researchgate.net. This suggests that glycosylation at the 7-position slightly reduces the antioxidant activity via the HAT mechanism compared to the aglycone nih.gov. However, in polar solvents like water and ethanol, the SPLET mechanism becomes thermodynamically dominant nih.govresearchgate.net. The polar environment facilitates proton loss, making the subsequent electron transfer more favorable nih.gov. For quercetin and its derivatives, the proton affinities (PAs) are significantly lower than the BDEs, supporting the idea that the SPLET mechanism is the preferred pathway for direct antioxidant activity in biological systems nih.gov.

Table 2: Order of Antioxidant Capacity of Quercetin and its Glucosides via Different Mechanisms

MechanismPhaseOrder of ActivitySource
HAT (based on BDE)GasQuercetin > Quercetin-5-O-glucoside > Quercetin-7-O-glucoside researchgate.net
SPLET (based on PA)SolventQuercetin-4′-O-glucoside > Quercetin-5-O-glucoside > Quercetin > Quercetin-3-O-glucoside > Quercetin-7-O-glucoside researchgate.net

Anti-inflammatory Signaling Pathways and Mediators

This compound has demonstrated significant anti-inflammatory activity in preclinical studies by targeting several key pathways and mediators involved in the inflammatory response.

In studies involving rat neutrophils, Quercetagetin 7-O-glucoside was identified as a potent inhibitor of lysosomal enzyme release. chemfaces.com It was among the most effective flavonoids tested for inhibiting the release of both beta-glucuronidase and lysozyme (B549824), enzymes that contribute to tissue damage during inflammation. chemfaces.com The release of these enzymes is a critical step in the degranulation process of neutrophils, and its inhibition is a key mechanism for controlling inflammation. chemfaces.com

This compound has been shown to significantly inhibit the release of arachidonic acid from cell membranes. chemfaces.com Arachidonic acid is a precursor to potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.govmdpi.com By limiting the availability of arachidonic acid, this compound effectively curtails the production of these downstream inflammatory molecules. nih.gov Research has indicated a correlation between the inhibition of degranulation (lysosomal enzyme release) and the suppression of arachidonic acid release for this class of flavonoids. chemfaces.com

The anti-inflammatory effects of this compound extend to the suppression of various pro-inflammatory signaling molecules. In the context of viral infections, the compound has been shown to significantly reduce the formation of reactive oxygen species (ROS) induced by the influenza virus. researchgate.netnih.gov While much of the direct evidence for nitric oxide (NO) and interleukin-6 (IL-6) suppression focuses on its aglycone, quercetin, the mechanisms are closely related. Quercetin has been shown to decrease the production of NO and pro-inflammatory cytokines such as IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.comnih.gov This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Mediators
MediatorEffectExperimental ContextReference
Reactive Oxygen Species (ROS)Reduced formationInfluenza virus-infected cells researchgate.netnih.gov
Nitric Oxide (NO)Inhibition of iNOS expression (leads to reduced NO production)LPS-stimulated RAW 264.7 macrophages researchgate.net
Beta-glucuronidasePotent inhibition of releaseRat neutrophils chemfaces.com
LysozymePotent inhibition of releaseRat neutrophils chemfaces.com

This compound, also known as Quercimeritrin, demonstrates potent inhibitory effects on the expression of key inflammatory enzymes in macrophage models. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound effectively suppressed the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net At a concentration of 30 µg/mL, this compound inhibited the LPS-induced expression of iNOS by approximately 95% and completely inhibited the expression of COX-2. researchgate.net The inhibition of these enzymes is critical, as iNOS is a primary producer of nitric oxide in inflammatory states, and COX-2 is responsible for the synthesis of prostaglandins that mediate pain and inflammation. researchgate.netnih.gov While direct data on COX-1 inhibition by this compound is limited, a structurally similar compound was shown to inhibit both COX-1 and COX-2. nih.gov

Antiviral Mechanisms against Specific Pathogens

Quercetagetin 7-O-glucoside (Q7G) has been identified as a potent inhibitor of both influenza A and B virus replication. researchgate.netnih.gov It has shown significant activity against multiple strains, including A/PR/8/34 (H1N1), A/Vic/3/75 (H3N2), B/Lee/40, and B/Maryland/1/59, without showing cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. nih.govmdpi.com

The primary antiviral mechanism of Q7G is the inhibition of viral RNA synthesis. researchgate.netnih.gov Further investigation revealed that the compound targets the viral RNA polymerase, a crucial enzyme for viral replication. mdpi.com Molecular docking studies have shown that Q7G acts as a blocker of the polymerase basic protein 2 (PB2) subunit of the influenza virus RNA polymerase. researchgate.netmdpi.com It effectively occupies the binding site of 7-methylated GTP (m7GTP) on the PB2 subunit, which is essential for the initiation of viral mRNA transcription. researchgate.netnih.gov The binding energy of Q7G to the viral PB2 protein was calculated to be -9.1 kcal/mol, which is stronger than that of m7GTP itself (-7.5 kcal/mol), indicating a strong inhibitory interaction. researchgate.netnih.gov This mechanism prevents the virus from replicating its genetic material, thereby halting the infection cycle. researchgate.net Importantly, the compound does not appear to interact directly with virus particles or inhibit neuraminidase activity. researchgate.netnih.gov

Table 2: In Vitro Antiviral Activity of Quercetagetin 7-O-glucoside Against Influenza Viruses
Influenza Virus StrainIC₅₀ Value (µg/mL)Reference
A/PR/8/34 (H1N1)3.1 nih.govmdpi.com
A/Vic/3/75 (H3N2)6.61 nih.govmdpi.com
B/Maryland/1/595.17 nih.govmdpi.com
B/Lee/408.19 nih.govmdpi.com

Interactions with SARS-CoV-2 Viral Proteins (e.g., Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. nih.gov This makes it a key target for antiviral drug development. mdpi.com Molecular docking studies have investigated the potential for quercetin and its glycoside derivatives to inhibit SARS-CoV-2 Mpro. These studies suggest that the presence and position of a glucoside residue can influence the binding affinity for the protease. nih.gov For instance, certain quercetin glucoside derivatives have been identified as potential potent allosteric inhibitors of SARS-CoV-2 Mpro. nih.gov The addition of sugar moieties, as seen in glycosylated flavonoids, has been shown to result in higher docking scores compared to their aglycone counterparts, suggesting enhanced interaction with the Mpro active site. nih.gov

Enzymatic Target Modulation

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which helps in managing postprandial hyperglycemia. nih.govmdpi.com this compound has been evaluated for its ability to inhibit this enzyme.

Studies have shown varied results for its inhibitory potential. One report indicated that Quercetagetin-7-O-β-D-glucopyranoside only marginally inhibited α-glucosidase via a mixed inhibition mechanism. nih.gov In contrast, another study identified Quercetagetin-7-O-β-D-glucopyranoside as an α-glucosidase inhibitor with a half-maximal inhibitory concentration (IC50) of 4.96 ± 0.54 μM, exhibiting a non-competitive inhibition pattern. nih.gov A separate investigation found that a structurally similar flavonoid exhibited strong α-glucosidase inhibitory activity with an IC50 value of 71.10 μM and demonstrated a significant blood glucose reduction of 18.82% in an in vivo model. mdpi.com

Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of this compound

Compound IC50 Value (μM) Type of Inhibition Source
Quercetagetin-7-O-β-D-glucopyranoside 4.96 ± 0.54 Non-competitive nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Quercetin-7-O-glucoside
Quercetagetin-7-O-β-D-glucopyranoside
Quercetin
Inhibition Kinetics and Mechanism (Mixed-type inhibition)

Kinetic studies have been employed to elucidate the mechanism by which this compound inhibits α-glucosidase. Research indicates that it functions as a mixed-type inhibitor. mdpi.comnih.gov This mode of inhibition signifies that the compound does not simply compete with the substrate for the enzyme's active site but can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Mixed-type inhibition is characterized by a decrease in the maximal velocity (Vmax) and a change in the Michaelis constant (Km) as the inhibitor concentration increases. banglajol.info

Binding Site Analysis within Enzyme Structures

To understand the interaction at a molecular level, computational methods such as molecular docking have been utilized. These studies help to visualize the binding of flavonoid compounds to the active site of α-glucosidase. While specific analyses for this compound are part of broader flavonoid screenings, research on structurally similar compounds has identified key amino acid residues within the enzyme's binding pocket that are crucial for interaction. These often include residues such as ASP352, ARG213, and ARG442, which can form hydrogen bonds and other non-covalent interactions with the inhibitor, leading to the stabilization of the enzyme-inhibitor complex. researchgate.net

Comparative Efficacy against Yeast and Human Intestinal Alpha-Glucosidases (Maltase, Sucrase, Isomaltase)

The inhibitory potential of flavonoids can vary significantly depending on the source of the α-glucosidase enzyme. nih.gov Many initial screenings are performed using α-glucosidase from yeast due to its accessibility. rsc.org However, for therapeutic relevance, activity against human intestinal α-glucosidases—namely maltase, sucrase, and isomaltase—is critical. nih.govnih.gov There is a notable lack of studies directly comparing the inhibitory efficacy of this compound against both yeast and the specific human intestinal enzymes. It has been observed that results from yeast enzyme assays may overestimate the potential effects in mammals, and that some standard drugs, like acarbose, are stronger inhibitors of mammalian α-glucosidase than the yeast enzyme. rsc.org The aglycone form, Quercetagetin, has been shown to be a potent inhibitor of human α-glucosidases, with inhibitory constants approaching those of acarbose, but specific comparative data for the 7-glucoside derivative remains to be fully elucidated. nih.gov

Alpha-Amylase Inhibitory Potential

Alpha-amylase is another key enzyme in carbohydrate digestion, responsible for breaking down large polysaccharides like starch into smaller units. researchgate.net Some studies have investigated the ability of this compound to inhibit this enzyme. One study reported a notable α-amylase inhibition capacity, with an IC50 value of 7.8 µM, which was comparable to the positive control, acarbose (IC50 7.1 µM). nih.govnih.gov Conversely, a separate systematic review mentioned that this compound had little effect on α-amylase activity. nih.gov This discrepancy highlights the need for further research to clarify its inhibitory potential against this enzyme.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govresearchgate.net While its aglycone, quercetin, has been extensively studied and identified as a reversible, mixed-type inhibitor of AChE with IC50 values reported in the micromolar range, specific preclinical data on the direct inhibitory activity of this compound against acetylcholinesterase is not detailed in the currently available literature. nih.govmdpi.com

Lipoxygenase and Hyaluronidase Inhibition

This compound has demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and the oxidative modification of low-density lipoprotein (LDL). nih.gov In a study using rabbit reticulocyte 15-LOX, this compound inhibited the formation of cholesteryl ester hydroperoxides in a concentration-dependent manner, with a reported IC50 value between 0.3-0.5 µM. nih.gov

Regarding hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in processes like inflammation and allergen diffusion, flavonoids are known inhibitors. nih.gov However, specific quantitative data on the inhibitory effect of this compound against hyaluronidase is not prominently available. General structure-activity relationship studies on flavonoids suggest that aglycones are often more potent inhibitors of hyaluronidase than their corresponding glycosides, which may be due to easier access to the enzyme's active site. nih.gov

Enzyme Inhibition Data for this compound

EnzymeSourceIC50 ValueReference
Alpha-AmylasePorcine Pancreas7.8 µM nih.govnih.gov
15-LipoxygenaseRabbit Reticulocyte0.3-0.5 µM nih.gov

Other Biological Activities in Preclinical Contexts

Beyond its enzyme-inhibiting properties, this compound has been associated with other biological activities in preclinical models. It has been identified as a potent inhibitor of the release of beta-glucuronidase and lysozyme from rat neutrophils, suggesting anti-inflammatory activity. chemfaces.com In the same cellular model, it was also found to significantly inhibit the release of arachidonic acid from membranes. chemfaces.com Furthermore, the compound has demonstrated strong antioxidant capabilities, exhibiting radical scavenging activity against DPPH with an IC50 of 3.92 μg/mL and an 82.85% inhibition of superoxide anion. nih.gov

Anti-hyperglycemic Effects in Animal Models

There is currently no specific research available on the anti-hyperglycemic effects of this compound in animal models. Studies on related compounds, such as quercetagetin, have shown potential in vitro anti-diabetic activities, but these findings cannot be directly extrapolated to this compound.

Molecular Interactions and Computational Modeling

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, primarily through scoring functions that calculate binding energies.

Influenza Virus Polymerase PB2 Subunit: In silico studies have identified Quercetagetin (B192229) 7-glucoside, also referred to as Q7G, as a potent inhibitor of the influenza virus RNA polymerase. nih.govresearchgate.net Docking analyses revealed that Q7G effectively blocks the polymerase basic protein 2 (PB2) subunit, which is crucial for viral RNA synthesis. nih.govresearchgate.net The compound is predicted to occupy the binding site of 7-methylated GTP (m7GTP) on the PB2 subunit, thereby hindering the "cap-snatching" mechanism essential for viral transcription. nih.govresearchgate.net

SARS-CoV-2 Main Protease (Mpro): While direct docking studies for Quercetagetin 7-glucoside with SARS-CoV-2 Mpro are not extensively detailed, research on related quercetin (B1663063) glucosides provides valuable insights. Studies have shown that the presence of a glucoside residue can enhance the binding affinity of quercetin derivatives for the Mpro active site. nih.govresearchgate.net Docking analyses of various quercetin glucosides against Mpro have identified interactions with residues located in Domain III of the protease, including Leu 272, Glu 288, and Asp 289, suggesting these compounds may act as allosteric inhibitors. nih.govresearchgate.net

Alpha-Amylase: Quercetagetin 7-O-β-D-glucopyranoside has demonstrated significant inhibitory potential against alpha-amylase, a key enzyme in carbohydrate digestion. nih.gov Molecular docking studies support this finding, revealing high docking scores that are comparable to, and in some cases higher than, the native inhibitor and the commercial drug acarbose. nih.gov This strong binding suggests that the compound can effectively interact with the active site of alpha-amylase, potentially contributing to the control of postprandial hyperglycemia. nih.gov

Alpha-Glucosidase: As with alpha-amylase, inhibiting alpha-glucosidase is a validated strategy for managing type 2 diabetes. mdpi.com Flavonoids, as a class, are widely studied as inhibitors of this enzyme. mdpi.com Molecular docking simulations have shown that flavonoids can bind to the active site of alpha-glucosidase, and the interaction energy is often favorable, suggesting a mechanism for their inhibitory activity. mdpi.com

The strength of the ligand-protein interaction is quantified by the binding affinity (or docking score), with more negative values indicating a stronger interaction.

Binding Affinities: For the influenza PB2 protein, this compound has shown a strong binding energy of -9.1 kcal/mol, which is more favorable than that of the natural substrate m7GTP (-7.5 kcal/mol). nih.gov In studies with alpha-amylase, Quercetagetin 7-O-β-D-glucopyranoside exhibited a notable docking score of -13.882 kcal/mol, compared to -14.668 kcal/mol for the potent inhibitor acarbose. nih.gov

Enzyme TargetLigandBinding Affinity (kcal/mol)Reference CompoundReference Affinity (kcal/mol)
Influenza PB2This compound-9.1m7GTP-7.5
Alpha-AmylaseThis compound-13.882Acarbose-14.668

Intermolecular Contacts: The stability of the ligand-protein complex is maintained by a network of intermolecular interactions. Docking studies reveal that ligands can form various types of bonds, including hydrogen bonds, van der Waals forces, and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov For related quercetin glucosides interacting with SARS-CoV-2 Mpro, interactions have been noted with residues such as Thr 199, Leu 272, and Glu 288. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the interaction and the conformational changes that may occur.

A 100-nanosecond MD simulation of the Quercetagetin 7-O-β-D-glucopyranoside complex with alpha-amylase demonstrated good stability. nih.gov The complex exhibited only minor RMSD fluctuations, which fell within the acceptable range of 1–3 Å, indicating a stable and persistent interaction between the flavonoid and the enzyme. nih.gov

Interactions with Biological Macromolecules

Membrane Interaction Studies

While direct experimental studies on the interaction of this compound with liposome (B1194612) membranes are not extensively documented, the behavior can be inferred from research on other flavonoid glycosides. The aglycone, quercetin, has been shown to interface between the hydrophobic core and the polar head groups of the lipid bilayer mdpi.com. It tends to locate just under the hydrophilic head region, which can cause membrane thinning mdpi.com.

The presence of a hydrophilic sugar moiety, such as the 7-O-glucoside group, fundamentally alters this interaction. Studies on other flavonoid glycosides indicate that they preferentially locate at the polar head groups on the surface of the membrane mdpi.com. The bulky and water-soluble glucose unit is expected to anchor this compound at the lipid-water interface, limiting the penetration of the flavonoid's core structure into the more hydrophobic acyl chain region of the bilayer mdpi.com. This orientation contrasts with that of the more lipophilic aglycone, which can insert more deeply.

Research on cyanidin (B77932) and its glycosides has shown that O-glycosylation significantly inhibits the molecule's ability to penetrate the membrane interior mdpi.com. This suggests that the 7-O-glucoside moiety on quercetagetin would similarly reduce its interactivity within the hydrophobic domains of the membrane compared to its aglycone mdpi.com.

Protein Binding Dynamics

The interaction of flavonoids with plasma proteins, particularly human serum albumin (HSA) and bovine serum albumin (BSA), is crucial for their transport and bioavailability. These interactions are often studied using fluorescence quenching techniques, where the flavonoid quenches the intrinsic fluorescence of the protein's tryptophan residues upon binding.

Studies on quercetin, the aglycone, show that it binds to serum albumin with a high affinity nih.govnih.gov. However, the addition of a sugar moiety is known to significantly decrease this binding affinity. This principle is demonstrated in a study comparing the binding of quercetin and its glycoside, quercitrin, to BSA. The binding constant for the aglycone was found to be several orders of magnitude higher than that of the glycoside, indicating a much weaker interaction for the glycosylated form nih.gov. Similarly, other research has confirmed that glycosylation of flavonoids lowers their affinities for both HSA and BSA by one to two orders of magnitude mdpi.com.

The primary reason for this reduced affinity is that the bulky, hydrophilic glucose group can cause steric hindrance, preventing the flavonoid from optimally fitting into the hydrophobic binding pockets of the albumin protein mdpi.com. Therefore, it is expected that this compound would exhibit a significantly lower binding constant with human serum albumin compared to its aglycone, quercetagetin.

Table 1: Comparison of Binding Constants of Flavonoid Aglycones and their Glycosides with Bovine Serum Albumin (BSA)
CompoundTypeBinding Constant (K) for BSA (L·mol⁻¹)Reference
QuercetinAglycone3.65 x 10⁷ nih.gov
QuercitrinGlycoside6.47 x 10³ nih.gov
BaicaleinAglycone4.54 x 10⁸ nih.gov
BaicalinGlycoside1.63 x 10⁶ nih.gov

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for this compound is largely defined by the presence and position of its hydroxyl groups and, most critically, the 7-O-glucoside moiety.

Key SAR insights include:

Influence of Glycosylation on Membrane Interaction : The addition of the glucose unit at the C-7 position is a key determinant of membrane activity. SAR studies on flavonoids show that glycosylation generally reduces the ability of the molecule to penetrate and interact with the hydrophobic core of the lipid bilayer mdpi.com. The hydrophilic sugar anchors the molecule at the surface, a factor that can modulate its influence on membrane-bound proteins and cellular uptake mechanisms mdpi.com.

Impact of Glycosylation on Protein Binding : As established in protein binding studies, glycosylation drastically reduces the affinity of flavonoids for serum albumins nih.govmdpi.com. The position of the sugar is important; for instance, glycosylation at the 3-position is known to decrease binding affinity mdpi.com. It can be extrapolated that glycosylation at the 7-position similarly weakens the interaction due to increased hydrophilicity and steric hindrance within the protein's binding sites.

Context-Dependent Effects of Glycosylation : While glycosylation often reduces interactions based on hydrophobicity (e.g., membrane penetration, albumin binding), its effect on specific enzyme inhibition can be different. For example, some studies on other enzymes have found that flavanones with sugar moieties can show higher inhibitory activity than their aglycone counterparts nih.gov. This suggests that for specific enzyme active sites, the glucose moiety may form favorable interactions, such as hydrogen bonds, that enhance binding and activity. Research into flavonoid derivatives has also noted that C-7 modifications, including glycosylation, can in some cases enhance bioactivity against certain cell lines mdpi.com.

Table 2: Summary of Structure-Activity Relationship (SAR) for the 7-O-Glucoside Moiety
Molecular InteractionEffect of 7-O-Glucoside MoietyUnderlying MechanismReferences
Membrane InteractionDecreased penetration into the hydrophobic core; localization at the polar headgroup region.Increased hydrophilicity and steric bulk of the sugar group anchors the molecule at the membrane surface. mdpi.commdpi.com
Serum Albumin BindingSignificantly decreased binding affinity compared to the aglycone.Steric hindrance from the bulky sugar group prevents optimal entry into protein binding pockets. nih.govmdpi.com
Specific Enzyme InhibitionCan potentially increase or decrease activity, depending on the target enzyme's active site.The sugar moiety may form specific hydrogen bonds or cause steric clashes within the active site. nih.govmdpi.com

Biosynthetic Pathways and Metabolic Transformations Non Human Systems

Proposed Biosynthetic Routes of Quercetagetin (B192229) 7-Glucoside

The biosynthesis of quercetagetin 7-glucoside begins with the formation of its aglycone, quercetagetin. The proposed biosynthetic pathway for quercetagetin is an extension of the general flavonoid biosynthetic pathway. This pathway commences with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway.

The formation of the basic flavonoid skeleton proceeds through the action of chalcone (B49325) synthase, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase then converts naringenin chalcone into naringenin, a key flavanone (B1672756) intermediate.

From naringenin, the pathway to quercetagetin involves a series of hydroxylation and oxidation steps. Naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Subsequently, flavonoid 3'-hydroxylase (F3'H) acts on dihydrokaempferol to yield dihydroquercetin (taxifolin). Dihydroquercetin is then oxidized by flavonol synthase (FLS) to form quercetin (B1663063).

The final step in the biosynthesis of the quercetagetin aglycone is the hydroxylation of quercetin at the 6-position of the A-ring. This reaction is catalyzed by a specific flavonoid 6-hydroxylase (F6H). Such enzymes have been identified as microsomal CYP450-dependent monooxygenases in plants like Tagetes patula and Tagetes erecta, which are known to accumulate quercetagetin and its glycosides. nih.gov

Once the quercetagetin aglycone is synthesized, the final step to produce this compound is the attachment of a glucose molecule to the hydroxyl group at the C-7 position. This glycosylation reaction is catalyzed by a UDP-dependent glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the quercetagetin backbone. The regioselectivity of this enzymatic reaction ensures the specific formation of the 7-O-glucoside.

The proposed biosynthetic pathway of quercetagetin is summarized in the table below.

StepPrecursorEnzymeProduct
1NaringeninFlavanone 3-hydroxylase (F3H)Dihydrokaempferol
2DihydrokaempferolFlavonoid 3'-hydroxylase (F3'H)Dihydroquercetin
3DihydroquercetinFlavonol synthase (FLS)Quercetin
4QuercetinFlavonoid 6-hydroxylase (F6H)Quercetagetin
5QuercetagetinUDP-glucosyltransferase (UGT)This compound

Microbial Biotransformation Studies

Microbial biotransformation is a valuable tool for producing flavonoid glycosides, often with high regioselectivity. Various microorganisms, including fungi and bacteria, possess enzymes capable of modifying flavonoid structures.

The entomopathogenic fungus Beauveria bassiana has been extensively studied for its ability to glycosylate a wide range of flavonoids. researchgate.netmdpi.com While direct studies on the biotransformation of quercetagetin by Beauveria bassiana are limited, significant research on the closely related flavonoid, quercetin, provides strong evidence for the potential of this microorganism to produce 7-O-glucosides.

A notable study involved the cloning and characterization of a novel glucosyltransferase gene (BbGT) from Beauveria bassiana ATCC 7159. usu.eduproquest.com This enzyme was heterologously expressed in various microbial hosts, including Escherichia coli. When the engineered E. coli strain harboring the BbGT gene was supplied with quercetin, it efficiently catalyzed the transfer of a glucose moiety to the quercetin backbone. The major product of this biotransformation was identified as quercetin-7-O-β-D-glucoside. usu.eduproquest.com This demonstrates the presence of a glucosyltransferase in Beauveria bassiana with a strong preference for the 7-hydroxyl group of flavonoids.

The enzymatic reaction catalyzed by the BbGT enzyme from Beauveria bassiana is presented in the following table, showcasing the transformation of quercetin to its 7-O-glucoside.

SubstrateMicroorganism/EnzymeProductHost for Enzyme Expression
QuercetinBeauveria bassiana ATCC 7159 (BbGT)Quercetin-7-O-β-D-glucosideEscherichia coli

Given the structural similarity between quercetin and quercetagetin (differing only by a hydroxyl group at the C-6 position), it is highly probable that the glucosyltransferase from Beauveria bassiana can also catalyze the 7-O-glucosylation of quercetagetin to produce this compound. The regioselectivity for the 7-OH position is a common feature of many microbial flavonoid glycosyltransferases. nih.gov

The characterization of microbial biotransformation products is crucial for confirming their chemical structures. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

The expected characteristics of this compound can be inferred from the data available for quercetin-7-O-glucoside and the known structure of quercetagetin. The addition of a glucose moiety at the 7-position would lead to characteristic shifts in the NMR signals of the A-ring protons and carbons. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of quercetagetin plus the mass of a glucose residue minus a water molecule.

The table below summarizes the key chemical properties of this compound.

PropertyValue
Chemical FormulaC21H20O13
Molecular Weight480.38 g/mol
IUPAC Name2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one

Theoretical Considerations of Enzymatic Glycosylation Specificity

The regioselectivity of enzymatic glycosylation of flavonoids is a complex phenomenon governed by both the properties of the substrate molecule and the three-dimensional structure of the enzyme's active site.

One of the key factors influencing the position of glycosylation is the relative acidity of the different hydroxyl groups on the flavonoid backbone. For many flavones and flavonols, the hydroxyl groups at the 7- and 4'-positions are generally more acidic than those at other positions. frontiersin.org The order of acidity is typically 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. frontiersin.org The 5-OH group is the least acidic due to the formation of an intramolecular hydrogen bond with the carbonyl group at position 4. This higher acidity of the 7-OH group makes it a more favorable site for nucleophilic attack on the activated sugar donor, thus often leading to the preferential formation of 7-O-glycosides.

However, substrate reactivity alone does not fully determine the outcome of the glycosylation reaction. The active site of the glycosyltransferase plays a crucial role in orienting the flavonoid substrate in a specific manner, thereby exposing a particular hydroxyl group to the sugar donor. The amino acid residues lining the active site pocket create a specific chemical environment that favors the binding of the substrate in a conformation that promotes glycosylation at a single, specific hydroxyl group.

Studies on various flavonoid glycosyltransferases have revealed that even enzymes with high sequence similarity can exhibit different regioselectivities. scispace.com This suggests that subtle changes in the amino acid sequence of the active site can lead to significant alterations in substrate binding and, consequently, the position of glycosylation. The structural basis for this regioselectivity is an active area of research, with studies involving protein crystallography and site-directed mutagenesis aiming to elucidate the precise molecular interactions that govern the specificity of these enzymes. embopress.org The ability of enzymes like the glucosyltransferase from Beauveria bassiana to selectively target the 7-OH group highlights the high degree of control exerted by the enzyme's architecture in determining the final structure of the glycosylated product. usu.eduproquest.com

Structural Analogs and Derivatives Research

Naturally Occurring Acylated Quercetagetin (B192229) Glycosides

Acylation, the process of adding an acyl group, is a common modification of flavonoid glycosides in plants. This structural alteration can significantly influence their physicochemical properties and biological activities. Several acylated derivatives of Quercetagetin 7-glucoside have been isolated and identified, particularly from the genus Tagetes.

This compound is an acylated derivative of this compound where a caffeoyl group is attached to the glucose moiety.

Isolation and Identification: Quercetagetin-7-O-(6-O-caffeoyl-β-D-glucopyranoside) has been isolated from the methanolic extract of Tagetes maxima. Its structural elucidation was achieved through spectroscopic methods, including ESI-MS/MS and NMR. researchgate.net Another study on Tagetes minuta also identified 6-hydroxyquercetin 7-O-β-(6′′-caffeoylglucopyranoside), a synonym for this compound, confirming its presence in the genus. frontiersin.org

Research Findings: Studies have primarily focused on the antioxidant and enzyme inhibitory activities of this compound. Fractionation of Tagetes maxima extract, guided by antioxidant activity, led to the isolation of this caffeoylated glycoside, indicating its contribution to the plant's radical scavenging properties. researchgate.net Furthermore, it has been identified as a potent inhibitor of yeast α-glucosidase, with kinetic analysis revealing a mixed-type inhibitory nature. researchgate.net

In this derivative, a p-coumaroyl group is esterified to the glucoside of quercetagetin at the 7-position.

Isolation and Identification: Similar to its caffeoylated counterpart, Quercetagetin-7-O-(6-O-p-coumaroyl-β-D-glucopyranoside) was isolated from Tagetes maxima. Spectroscopic analysis was instrumental in determining its precise chemical structure. researchgate.net

Research Findings: Research has highlighted the antioxidant capacity of this acylated glycoside. Its isolation from Tagetes maxima was part of an investigation into the plant's antioxidant constituents, suggesting it plays a role in the plant's defense against oxidative stress. researchgate.net Acylated quercetagetin glycosides with p-coumaric acid have been noted for their high radical scavenging activity. researchgate.net

This analog features a galloyl group attached to the glucose unit of this compound.

Isolation and Identification: This galloylated derivative has also been successfully isolated from Tagetes maxima, with its structure confirmed through spectroscopic techniques. researchgate.net Additionally, a compound identified as 6-hydroxyquercetin 7-O-β-(6′′-galloylglucopyranoside) was found in Tagetes minuta, which corresponds to the same chemical entity. frontiersin.org

Research Findings: The antioxidant properties of Quercetagetin-7-O-(6-O-galloyl-β-D-glucopyranoside) have been a key area of investigation. researchgate.net Beyond its antioxidant effects, research on the extracts of Tagetes minuta containing this and other acylated flavonols has demonstrated antibacterial activity, suggesting a potential role for this compound in antimicrobial defense. frontiersin.org The glycosylated and acylated forms of 6-hydroxyquercetin have shown strong activity in these antibacterial assays. frontiersin.org

Compound NameNatural Source(s)Key Research Findings
Quercetagetin-7-O-(6-O-caffeoyl-β-D-glucopyranoside)Tagetes maxima, Tagetes minutaAntioxidant activity, yeast α-glucosidase inhibition (mixed-type). researchgate.netfrontiersin.org
Quercetagetin-7-O-(6-O-p-coumaroyl-β-D-glucopyranoside)Tagetes maximaHigh radical scavenging activity. researchgate.net
Quercetagetin-7-O-(6-O-galloyl-β-D-glucopyranoside)Tagetes maxima, Tagetes minutaAntioxidant and antibacterial activities. researchgate.netfrontiersin.org

Other Methylated and Glycosylated Derivatives of Quercetagetin

Methylation and further glycosylation represent other significant structural modifications of quercetagetin, leading to a range of derivatives with potentially altered biological activities.

This derivative involves methylation at the 7-position hydroxyl group and glycosylation at the 6-position.

Isolation and Identification: A closely related compound, quercetagetin 7-methyl ether 6-O-β-D-glucopyranoside, has been isolated from the butanol-soluble fraction of the alcoholic extract of Tagetes erecta flowers. researchgate.net The structural determination was carried out using spectroscopic methods. researchgate.net

Research Findings: The isolation of this compound contributes to the understanding of the diverse flavonoid profile of Tagetes erecta. Flavonoids and their glycosides from marigold flowers, including various quercetagetin derivatives, have been reported to possess antibacterial activities. researchgate.net

This compound is characterized by the methylation of the hydroxyl group at the 3-position and the presence of a glucose molecule at the 7-position.

Isolation and Identification: This methylated glucoside, also known as transilin, has been identified and confirmed through UV spectral and LC-MS analysis. researchgate.net Direct TLC and HPLC comparisons with authentic samples from the flowers of Parodia sanguiniflora and Neochilenia spp. have further verified its identity. researchgate.net It has also been reported in Clibadium and Glebionis coronaria. nih.gov

Research Findings: The primary research concerning this compound has been its identification and structural characterization. researchgate.net The methylation of flavonoids can significantly impact their bioavailability and biological activity. Studies on other methylated quercetin (B1663063) derivatives have shown that methylation can enhance anticancer and anti-inflammatory activities. mdpi.comnih.gov While specific biological activity data for Quercetagetin 3-methyl ether 7-glucoside is limited, the broader research on methylated flavonoids suggests its potential for unique therapeutic properties.

Compound NameReported Source(s)Key Research Findings
Quercetagetin-7-methoxy-6-O-β-D-glucopyranosideTagetes erectaIsolated and structurally characterized; contributes to the flavonoid profile of the plant. researchgate.net
Quercetagetin 3-methyl ether 7-glucosideParodia sanguiniflora, Neochilenia spp., Clibadium, Glebionis coronariaIdentified and structurally confirmed. researchgate.netnih.gov

Quercetagetin-7-O-(6''-O-isobutyrylglucoside) and Quercetagetin-7-O-(6''-O-isovalerylglucoside)

Information regarding the specific structural analogs Quercetagetin-7-O-(6''-O-isobutyrylglucoside) and Quercetagetin-7-O-(6''-O-isovalerylglucoside) is not detailed in the available search results. Research literature extensively covers various other derivatives of quercetagetin and related flavonoids, but specific synthesis, characterization, or biological evaluation of these particular isobutyryl and isovaleryl glucosides is not presently available.

Structure-Activity Comparisons with Related Flavonoids (e.g., Quercetin, Kaempferol (B1673270), Luteolin (B72000), Apigenin)

The biological activity of flavonoids is intricately linked to their molecular structure, particularly the substitution patterns of hydroxyl (-OH) groups on their core flavone (B191248) skeleton. The activity of this compound can be understood by comparing its structure to other prominent flavonoids.

Key structural features influencing flavonoid activity include:

The presence of a catechol group (3',4'-dihydroxy) on the B-ring.

The 2,3-double bond in the C-ring.

The presence of a 3-hydroxyl group in the C-ring.

The presence of 5- and 7-hydroxyl groups in the A-ring.

Glycosylation (attachment of sugar moieties) of hydroxyl groups.

Quercetagetin's structure is unique due to an additional hydroxyl group at the 6-position of the A-ring compared to the more common flavonoid, quercetin.

Structural Comparison of Flavonoid Aglycones

Compound B-Ring Hydroxylation C-Ring 3-OH A-Ring 6-OH
Quercetagetin 3', 4' (-OH) Yes Yes
Quercetin 3', 4' (-OH) Yes No
Kaempferol 4' (-OH) Yes No
Luteolin 3', 4' (-OH) No No

| Apigenin (B1666066) | 4' (-OH) | No | No |

Activity Insights:

Versus Quercetin: Both quercetagetin and quercetin possess the key features for strong antioxidant activity, including the B-ring catechol group and the 3-OH and 5-OH groups. The primary difference is the 6-OH group in quercetagetin. While both are potent antioxidants, the specific substitution pattern influences their interaction with different biological targets. For instance, in studies on α-glucosidase inhibition, quercetagetin was found to be a stronger inhibitor than quercetin. researchgate.net Glycosylation at the 7-position, creating this compound, generally increases water solubility but may decrease certain biological activities compared to the aglycone, as the sugar moiety can cause steric hindrance at enzyme binding sites. nih.govresearchgate.net

Versus Kaempferol: Quercetagetin has a catechol B-ring, whereas kaempferol has a single 4'-hydroxyl group. The catechol structure is a major contributor to radical scavenging and antioxidant potential, often rendering compounds like quercetagetin and quercetin more potent antioxidants than kaempferol. nih.gov Both are flavonols (possessing a 3-OH group). The glycoside forms of both quercetin and kaempferol are involved in plant defense mechanisms. nih.gov

Versus Luteolin: Quercetagetin is a flavonol (3-OH group present), while luteolin is a flavone (no 3-OH group). Both share the potent catechol B-ring structure. The 3-hydroxyl group is considered important for the antioxidant activity of flavonols. nih.gov In structure-activity studies of luteolin and its glycosides, the aglycone (luteolin) often shows higher activity in inhibiting enzymes compared to its glycosides, such as luteolin-7-O-glucoside (cynaroside). nih.gov For example, while both luteolin and luteolin-7-O-glucoside have anti-inflammatory properties, the aglycone appears to have a stronger effect in some models. nih.gov Luteolin-7-O-glucoside has, however, demonstrated significant acetylcholinesterase inhibitory effects. mdpi.com

Versus Apigenin: Quercetagetin differs from apigenin in three key areas: it has a catechol B-ring (vs. 4'-OH in apigenin), a 3-OH group (flavonol vs. flavone), and a 6-OH group. These additional hydroxyl groups generally lead to enhanced antioxidant and enzyme-inhibitory activities. For example, studies comparing apigenin with its 7-O-glucoside have shown that the glycoside can be more potent in certain antifungal and cytotoxic assays. nih.govnih.gov This highlights that the effect of glycosylation can be context-dependent.

Synthetic and Semi-Synthetic Approaches to Novel Derivatives for Research

Despite its biological potential, this compound, like many flavonoids, suffers from low bioavailability and poor aqueous solubility, which limits its therapeutic application. researchgate.net To overcome these limitations and to explore structure-activity relationships (SAR), researchers employ various synthetic and semi-synthetic strategies to create novel derivatives.

Key Approaches:

O-Alkylation (e.g., Methylation): This involves the addition of alkyl groups, most commonly methyl groups, to the hydroxyl moieties of the flavonoid. Methylation can increase metabolic stability, solubility, and the ability to penetrate cell membranes. nih.gov SAR studies on quercetagetin derivatives have shown that methylation can significantly enhance anticancer activity. mdpi.com For instance, a 3,7-dimethyl quercetagetin derivative displayed potent antioxidant and enzyme-inhibitory activity. mdpi.com Improving the lipid solubility (lipophilicity) of quercetagetin through such modifications is a rational strategy to enhance its bioactivity. mdpi.com

Acylation: The attachment of acyl groups (often from fatty acids) to the sugar moiety of flavonoid glycosides is a common semi-synthetic approach. This process, which can be catalyzed by enzymes like lipases, increases the lipophilicity of the molecule. mdpi.com Acylated flavonoids may exhibit improved cell membrane penetration and, in some cases, enhanced biological activity. mdpi.com

Glycosylation: While this compound is itself a glycoside, further modifications to the sugar chain or the attachment of different sugars are areas of research. Regioselective glycosylation, the addition of a sugar to a specific hydroxyl group, is challenging but can be achieved using biocatalysts like uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). researchgate.net This enzymatic approach allows for the precise synthesis of specific flavonoid bisglycosides, which would be difficult to achieve through traditional chemical synthesis. researchgate.netnih.gov

Synthesis of a Derivative Library: A common research strategy involves synthesizing a series of related derivatives by modifying different positions on the parent molecule. These compounds are then tested for a specific biological activity (e.g., anticancer effects). This approach allows for a detailed analysis of SAR, identifying which functional groups and positions are crucial for the desired activity. A study on quercetagetin involved the synthesis of dozens of derivatives to evaluate their antiproliferative activity against leukemia cell lines, identifying key structural features for cytotoxicity. mdpi.comresearchgate.net

These synthetic and semi-synthetic methods are crucial for developing flavonoid-based compounds with improved pharmacokinetic properties and enhanced biological efficacy for research and potential therapeutic use. acs.org

Future Research Trajectories and Methodological Advancements

Elucidation of Additional Molecular Targets and Signaling Pathways

While the bioactivity of Quercetagetin (B192229) 7-glucoside is broadly attributed to its ability to modulate cellular signaling pathways, the specific molecular targets are not yet fully understood. Research into its aglycone, quercetin (B1663063), has revealed interactions with numerous pathways, including PI3K/AKT, MAPK, and JAK/STAT, which are crucial in cell proliferation, inflammation, and immune response. Future studies must aim to determine if Quercetagetin 7-glucoside directly engages these or other pathways. For instance, its observed ability to reduce protein levels of inducible nitric oxide synthase (iNOS) and COX-2 in cell models suggests a potential role in modulating inflammatory signaling cascades. Investigating its effects on specific kinases, transcription factors like NF-κB, and cell surface receptors will be essential to map its precise mechanisms of action and identify novel therapeutic targets.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) to Understand Biological Effects

To gain a holistic understanding of the biological impact of this compound, future research must employ advanced "omics" technologies. Metabolomics, the large-scale study of small molecules, can reveal comprehensive changes in the metabolic profiles of cells or organisms upon treatment. This approach can identify novel biomarkers of efficacy and uncover metabolic pathways that are significantly altered by the compound. Similarly, proteomics can provide a global view of protein expression changes, identifying which cellular systems are most affected. For example, a proteomics analysis of quercetin-treated leukemia cells identified significant modulation of the translational machinery, RNA metabolism, and antioxidant defense systems. Applying similar methodologies to this compound would move beyond a single-target focus to provide a systems-level perspective of its biological effects, offering a more complete picture of its mechanism of action.

Development of More Potent and Specific Analogs through Rational Design

Rational drug design offers a powerful strategy to enhance the therapeutic properties of this compound. This approach uses knowledge of a biological target's structure to design molecules that bind with high affinity and specificity. A key limitation of many flavonoids, including the parent compound quercetin, is low water solubility and poor bioavailability, which can hinder their clinical application. Through rational design, analogs of this compound can be synthesized with modified chemical structures to improve these pharmacokinetic properties. Research on other quercetagetin derivatives has shown that modifications, such as methylation, can significantly enhance anticancer activity. By creating a library of analogs and employing structure-activity relationship (SAR) studies, researchers can identify derivatives with increased potency, greater target specificity, and improved "drug-like" characteristics.

Exploration of Synergistic Effects with Other Phytochemicals or Compounds

Natural compounds often exist in complex mixtures, and their biological effects can be amplified through synergistic interactions. Future research should investigate the potential for this compound to act synergistically with other phytochemicals or conventional therapeutic agents. Studies on other quercetin glycosides have demonstrated this principle; for example, the combination of quercetin-3-β-d-glucoside and apple extracts showed a synergistic effect in inhibiting the proliferation of human breast cancer cells. Similarly, flavonoids like quercetin have been shown to work synergistically with antifungal drugs and can enhance the activity of antibiotics by inhibiting bacterial enzymes. Investigating combinations of this compound with other compounds could lead to more effective, lower-dose therapeutic strategies, potentially reducing side effects and overcoming drug resistance.

Below is a data table summarizing research findings on the synergistic effects of related flavonoid glycosides, illustrating the potential for future studies on this compound.

Table 1: Examples of Synergistic Effects Involving Quercetin Glycosides and Other Compounds
Flavonoid GlycosideCombined WithObserved Synergistic EffectModel System
Quercetin-3-β-d-glucoside (Q3G)Apple ExtractsEnhanced antiproliferative activityMCF-7 Human Breast Cancer Cells
Quercetin (Aglycone)Cyanidin-3-O-SophorosideSynergistic inhibition of ABCB1 transporter proteinNIH 3T3 MDR1 Cells
Quercetin (Aglycone)Fluconazole (Antifungal drug)Enhanced antifungal activity and induction of apoptosisFluconazole-Resistant Candida tropicalis

Methodological Refinements in Isolation, Characterization, and Biological Assays

Advancing the study of this compound requires robust and standardized methodologies. Future efforts should focus on refining techniques for its isolation from natural sources, such as Tagetes erecta. The development of optimized extraction and purification protocols using techniques like column chromatography and high-performance liquid chromatography (HPLC) is crucial for obtaining high-purity material for research. For characterization, advanced analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for unambiguous structural confirmation. Furthermore, the development of validated, high-throughput biological assays will be critical for screening its activity against a wider range of molecular targets and for comparing the potency of new synthetic analogs in a reproducible manner.

Deeper Insights into Glycosylation Patterns and their Impact on Bioactivity

The attachment of a sugar molecule—a process known as glycosylation—can profoundly alter the biological properties of a flavonoid, affecting its solubility, stability, and bioavailability. The specific position and type of sugar are critical determinants of a compound's activity. For example, studies comparing different quercetin glycosides have shown that the location of the glucose moiety influences activities such as enzyme inhibition and antioxidant capacity. Future research should systematically investigate how the 7-O-glucoside configuration of this compound specifically impacts its interaction with biological targets compared to its aglycone (Quercetagetin) and other glycosylated forms. This could involve enzymatic or chemical synthesis of different glycosylated analogs to directly compare their bioactivities. A deeper understanding of these structure-activity relationships will provide valuable insights for designing next-generation flavonoid-based therapeutics.

Q & A

Q. What are the primary natural sources and extraction methods for Quercetagetin 7-glucoside in phytochemical research?

this compound is predominantly isolated from plants in the Asteraceae family, including Tagetes erecta (marigold) and Anthemis cotula. Extraction typically involves solvent-based methods (e.g., methanol or ethanol) followed by chromatographic purification using techniques like column chromatography or HPLC. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to identify glycosylation patterns and verify the 7-position glucoside moiety .

Q. How is this compound structurally characterized in natural product research?

Structural elucidation relies on a combination of spectroscopic methods:

  • 1H-NMR and 13C-NMR to identify proton and carbon environments, particularly the anomeric proton of the glucoside moiety (δ ~5.0–5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C21H20O12) and fragmentation patterns .
  • Acetylation derivatives (e.g., nona-acetate) to stabilize the compound for detailed NMR analysis .

Q. What in vitro models demonstrate the anti-inflammatory activity of this compound?

Anti-inflammatory activity is validated using lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells), where the compound reduces pro-inflammatory cytokines like TNF-α and IL-6. Mechanistic studies often measure inhibition of NF-κB signaling or cyclooxygenase (COX) enzyme activity. Synergistic effects with silver nanoparticles have also been explored to enhance antimicrobial and anti-inflammatory responses .

Q. How does this compound differ from its aglycone, Quercetagetin, in bioactivity?

Glycosylation at the 7-position enhances solubility and stability, which may improve bioavailability compared to the aglycone. However, the glucoside moiety can reduce direct enzyme inhibition potency, as seen in studies comparing Quercetagetin’s anti-HCV activity (IC50 ~2.8–6.1 μM) with its derivatives. Enzymatic hydrolysis assays (e.g., β-glucosidase treatment) are used to study aglycone release and activity restoration .

Q. What chemotaxonomic significance does this compound hold in plant species identification?

Its presence in Tagetes and Anthemis species serves as a chemotaxonomic marker for Asteraceae. Comparative flavonoid profiling (e.g., HPLC-DAD) distinguishes between species, as Tagetes mendocina uniquely produces Quercetagetin 7-diglucoside alongside other derivatives .

Advanced Research Questions

Q. What computational approaches are used to study this compound's binding to viral polymerases?

Molecular docking and molecular dynamics (MD) simulations (e.g., 100-ns trajectories) analyze interactions with viral targets like SARS-CoV-2 main protease (Mpro) and Japanese encephalitis virus (JEV) RNA-dependent RNA polymerase (RdRp). Key parameters include binding free energy calculations (MM-PBSA) and RMSD stability (<3.5 Å). Hydrogen bonding with catalytic residues (e.g., His41/Cys145 in SARS-CoV-2 Mpro) is critical for inhibitory activity .

Q. How do resistance profiling studies inform the therapeutic potential of this compound against RNA viruses?

Resistance selection experiments in HCV replicon systems reveal that mutations at RdRp residues (e.g., D559G) reduce susceptibility to Quercetagetin derivatives. However, the compound’s unique binding site at the RNA tunnel entrance confers a high barrier to resistance, as shown by minimal cross-resistance with other non-nucleoside inhibitors. Fitness assays (replicon capacity) and enzymatic IC50 shifts are used to evaluate resistance risks .

Q. What experimental strategies assess synergistic effects of this compound with antibiotics?

Checkerboard assays and fractional inhibitory concentration (FIC) indices quantify synergy with antibiotics like ampicillin. For example, marigold-derived this compound combined with ERECTASILVER nanoparticles showed enhanced antimicrobial activity against Staphylococcus aureus. Time-kill curves and biofilm inhibition assays further validate combinatorial efficacy .

Q. How is the pharmacokinetic profile of this compound optimized for in vivo studies?

Pharmacokinetic optimization involves:

  • Prodrug design : Acetylation to improve membrane permeability.
  • Nanoformulation : Encapsulation in lipid nanoparticles or conjugation with metal nanoparticles to enhance tissue targeting.
  • Metabolic stability assays : Liver microsome incubations to assess glucoside hydrolysis rates and metabolite identification via LC-MS/MS .

Q. What structural modifications enhance this compound’s inhibitory activity against viral targets?

Structure-activity relationship (SAR) studies focus on:

  • Glycosylation patterns : Substituting glucose with rhamnose or modifying acyl groups (e.g., acetyl or caffeoyl esters) to alter binding affinity.
  • Methylation : Introducing methyl groups at the 3′- or 5′-positions to reduce metabolic degradation while maintaining hydrogen-bonding capacity.
    Docking scores (e.g., >−10 kcal/mol) and free energy calculations guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.